molecular formula C10H8N2O B184067 4-Phenylpyrimidin-2-ol CAS No. 38675-31-9

4-Phenylpyrimidin-2-ol

Cat. No. B184067
CAS RN: 38675-31-9
M. Wt: 172.18 g/mol
InChI Key: LDORHCBMWSQLIU-UHFFFAOYSA-N
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Description

4-Phenylpyrimidin-2-ol is a chemical compound with the molecular formula C10H8N2O and a molecular weight of 172.19 . It is a white to yellow powder or crystals and is stored in a refrigerator .


Molecular Structure Analysis

The InChI code for 4-Phenylpyrimidin-2-ol is 1S/C10H8N2O/c13-10-11-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13) . The ChemSpider ID is 227461 . The compound has a monoisotopic mass of 172.063660 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Phenylpyrimidin-2-ol are not detailed in the search results, pyrimidine derivatives have been noted for their various chemical and biological applications .


Physical And Chemical Properties Analysis

4-Phenylpyrimidin-2-ol is a white to yellow powder or crystals . It has a molecular weight of 172.19 . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Corrosion Inhibition

4-Phenylpyrimidin-2-ol and its derivatives have been studied for their effectiveness in inhibiting corrosion. Liu Xianghong et al. (2014) found that these compounds, particularly 4-phenylpyrimidine (4-PPM), are effective corrosion inhibitors for cold rolled steel in hydrochloric acid solutions. The study used various methods like weight loss, polarization curves, and electrochemical impedance spectroscopy to evaluate the inhibition efficiency, which followed the order: 4-PPM > 5-PPM. The adsorption of these inhibitors on steel surfaces was found to obey the Langmuir adsorption isotherm, and they acted as mixed-type inhibitors (Liu Xianghong et al., 2014).

Anti-Cancer Activity

4-Phenylpyrimidin-2-ol derivatives have been evaluated for their potential anti-cancer activities. Borvornwat Toviwek et al. (2017) synthesized new 4-aryl-N-phenylpyrimidin-2-amines and assessed their cytotoxicity against non-small-cell lung carcinoma (NSCLC) cells. Some of these compounds demonstrated potent anti-cancer activity, with certain derivatives showing a better balance of activity and selectivity compared to the NSCLC drug Doxorubicin (Toviwek et al., 2017).

Glucose Tolerance and Diabetes Treatment

Novel 4-amino-2-phenylpyrimidine derivatives have been synthesized and evaluated as GPR119 agonists by K. Negoro et al. (2012). These compounds were found to improve glucose tolerance in mice and showed excellent pharmacokinetic profiles. Specifically, one advanced analog improved glucose tolerance at 1mg/kg orally in mice and demonstrated an antidiabetic effect in diabetic mice, indicating its potential for treating diabetes (Negoro et al., 2012).

Antimicrobial and Antidiabetic Screening

V. Ramya et al. (2017) conducted a study on the synthesis, characterization, molecular docking, antimicrobial, and antidiabetic screening of substituted 4-indolylphenyl-6-arylpyrimidine-2-imine derivatives. The compounds exhibited significant antimicrobial activity against tested microorganisms and demonstrated higher alpha-amylase and alpha-glucosidase inhibition activity, indicating their potential as antimicrobial and antidiabetic agents (Ramya et al., 2017).

Nonlinear Optical Properties

A. Hussain et al. (2020) explored the nonlinear optical (NLO) properties of phenylpyrimidine derivatives, including 4-phenylpyrimidin-2-ol derivatives. Their study focused on the electronic, linear, and nonlinear optical exploration of these compounds, revealing their potential applications in medicine and nonlinear optics fields. The NLO properties were found to be significant, suggesting these derivatives as candidates for optoelectronic high-tech applications (Hussain et al., 2020).

Metal Surface Protection

N. Wei et al. (2018) investigated the use of 4-phenylpyrimidine monolayers for protecting copper surfaces from salt corrosion. The study found that 4-PPM could form compact and uniform layers on metallic surfaces, providing significant corrosion protection in saline environments. The inhibition efficiency of a 4-PPM layer for copper corrosion was notably high, demonstrating its potential application in metal surface protection (Wei et al., 2018).

Safety And Hazards

The safety information for 4-Phenylpyrimidin-2-ol includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P305, P351, P338 . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

6-phenyl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-10-11-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDORHCBMWSQLIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344734
Record name 4-phenylpyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylpyrimidin-2-ol

CAS RN

38675-31-9
Record name 4-phenylpyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
SBPP Singha - Moroccan Journal of Chemistry, 2018 - revues.imist.ma
Novel bisheterocycles 4-6 have been synthesized by green approach using cheaper, reusable, non toxic magnetically separable MgFe 2 O 4 as nano catalyst. Bis chalcone and …
Number of citations: 3 revues.imist.ma
K Li, F Meng, W Jiang, L Shi - Tetrahedron Letters, 2021 - Elsevier
… At the outset, we chose 5-methyl-4-phenylpyrimidin-2-ol (1a) as the model substrate to optimize the dearomatization reaction conditions. Initial investigations focused on valuating the …
Number of citations: 5 www.sciencedirect.com
GS Feng, MW Chen, L Shi, YG Zhou - Angewandte Chemie, 2018 - Wiley Online Library
… Thus, initially, we choose readily available 4-phenylpyrimidin-2-ol (1 a) as model substrate, Pd(OCOCF 3 ) 2 /(S)-Synphos (L1) complex as hydrogenation catalyst and trifluoroacetic …
Number of citations: 49 onlinelibrary.wiley.com
VJ Faldu, VK Gothalia, VH Shah - 2015 - nopr.niscpr.res.in
In the present investigation m-phenoxybenzaldehyde on condensation with various aromatic acetophenone in methanol and 40% aqueous solution of KOH has yielded the …
Number of citations: 12 nopr.niscpr.res.in
A Ousaa, A Aouidate, AI Taourati - Moroccan Journal of Chemistry, 2023 - revues.imist.ma
Quantitative structure–toxicity relationship (QSTR) models are useful to understand how chemical structure relates to the toxicity of natural and synthetic chemicals. The chemical …
Number of citations: 2 revues.imist.ma
S Bansal, PP Singh - MOROCCAN …, 2018 - … BV MOHAMMED VI BP 524, OUDJA …
Number of citations: 1

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